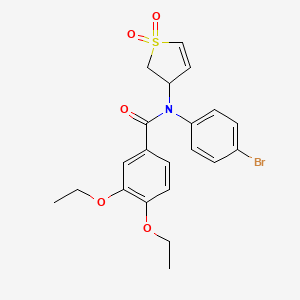
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide, also known as BDDAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDDAB is a member of the benzamide family, which is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Applications De Recherche Scientifique
Antioxidant Potential
Research has identified bromophenol derivatives from marine red algae, Rhodomela confervoides, demonstrating potent radical scavenging activity, suggesting potential applications in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012; Li, Li, Gloer, & Wang, 2011). Similarly, synthesized bromophenol derivatives have shown effective antioxidant power, highlighting their promise as molecules for their potential antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antidiabetic and Anti-Obesity Applications
A derivative, (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158), has been shown to exhibit antidiabetic potential through PPARα/γ dual activation, suggesting its usefulness as a therapeutic agent against type 2 diabetes and related metabolic disorders (Jung, Cao, Paudel, Yoon, Cheon, Bae, Jin, Kim, & Kim, 2017).
Antimicrobial and Antiviral Effects
Bromophenols isolated from Rhodomela confervoides have shown moderate to potent antimicrobial activities, suggesting their utility in developing treatments against bacterial infections (Xu, Fan, Yan, Li, Niu, & Tseng, 2003). Furthermore, N-phenylbenzamide derivatives have exhibited anti-EV 71 activities, offering a basis for anti-EV 71 drug development (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).
Enzyme Inhibition for Therapeutic Applications
Novel bromophenols have shown inhibitory action against enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, indicating their potential in treating neurological disorders, glaucoma, epilepsy, and other conditions (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).
Liquid Crystal and Polyimide Applications
Synthesis and characterization of novel aromatic polyimides have been explored, indicating their potential use in advanced materials due to their solubility, thermal stability, and specific heat capacity properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005). Moreover, liquid crystal monomers like 4-(4-Allyloxybenzoyloxy)biphenyl ester exhibit nematic phase liquid-crystal behavior, pointing towards applications in display technologies (Yi-feng, 2008).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO5S/c1-3-27-19-10-5-15(13-20(19)28-4-2)21(24)23(17-8-6-16(22)7-9-17)18-11-12-29(25,26)14-18/h5-13,18H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPIXNFFLOGDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

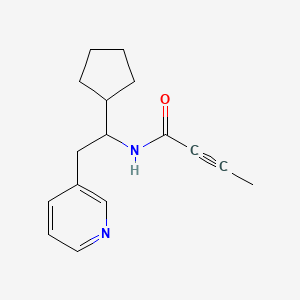

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2663451.png)
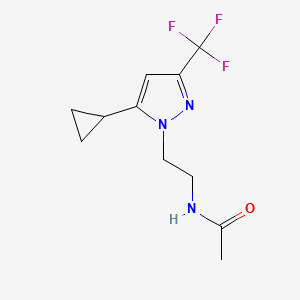
![(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride](/img/no-structure.png)
![2-(2-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2663457.png)
![Decahydropyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2663459.png)
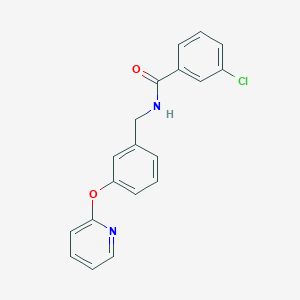
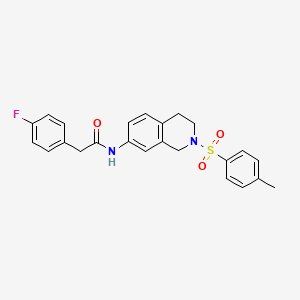
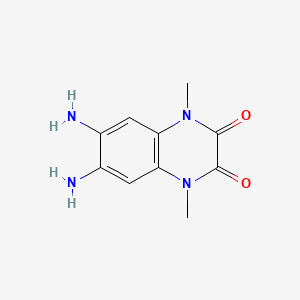
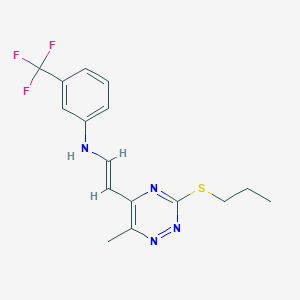
![7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2663467.png)
![2-Chloro-1-spiro[2.4]heptan-2-ylethanone](/img/structure/B2663470.png)
![N-1,3-benzodioxol-5-yl-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2663471.png)